rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis
Description
rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis is a chiral piperidine derivative characterized by a phenyl group at the 4-position and a hydroxyl group at the 3-position on the six-membered piperidine ring. The "rac" prefix indicates a racemic mixture of enantiomers, while "cis" denotes the relative configuration of the substituents (3R,4S), placing the phenyl and hydroxyl groups on the same face of the ring. This compound is structurally related to bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes due to the piperidine scaffold’s prevalence in pharmacology .
Properties
CAS No. |
2597177-49-4 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(3S,4R)-4-phenylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m1./s1 |
InChI Key |
JYSCZIZVQQZGCR-NDXYWBNTSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C2=CC=CC=C2)O.Cl |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis typically involves the use of piperidine as a starting material. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed from different cyclic or acyclic precursors. This step often involves cyclization reactions under specific conditions.
Functionalization: The introduction of the phenyl group and the hydroxyl group at the 4 and 3 positions, respectively, is achieved through various functionalization reactions. These reactions may include nucleophilic substitution, reduction, and oxidation processes.
Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents that favor the formation of the desired 3R,4S configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules and complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Its effects are mediated through binding to proteins and enzymes, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis with structurally or functionally related piperidine and pyrrolidine derivatives from the evidence:
Key Observations:
Structural Diversity: The target compound’s 4-phenyl substituent is shared with the Roche-developed prodrug (), but the latter includes a propanoate ester and methyl groups, likely to enhance stability or absorption . Trifluoromethyl (CF₃) groups in and increase hydrophobicity, which may improve CNS penetration compared to the target compound’s hydroxyl group .
Configuration and Bioactivity :
- The cis configuration is critical for interactions with chiral binding pockets in biological targets. For example, cis-4-methyl-3-CF₃-piperidin-3-ol () leverages this geometry for selective enzyme inhibition .
- The Roche compound () highlights historical use of cis-piperidines in drug design, emphasizing their versatility in medicinal chemistry .
Pharmacological Potential: Piperidinones (e.g., ) introduce ketone functionalities, which can hydrogen-bond with targets, while amino groups () provide sites for derivatization or salt formation .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s racemic nature complicates enantioselective synthesis. Analogues like ’s rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride demonstrate simpler routes due to fewer substituents .
- Data Gaps : Specific pharmacokinetic data (e.g., IC₅₀, logP) for the target compound are absent in the evidence. However, analogues suggest that hydroxyl groups enhance solubility but may reduce membrane permeability compared to CF₃ or methyl groups .
Biological Activity
Rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis is a piperidine derivative with significant potential in various biological applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its interaction with biological targets. The following sections provide a detailed examination of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
| Property | Value |
|---|---|
| CAS Number | 2597177-49-4 |
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | (3S,4R)-4-phenylpiperidin-3-ol; hydrochloride |
| InChI Key | JYSCZIZVQQZGCR-NDXYWBNTSA-N |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may function as an agonist or antagonist at various neurotransmitter receptors, influencing cellular signaling pathways. For instance, studies suggest that it can modulate dopaminergic and serotonergic systems, which are critical in neurological functions and disorders.
Interaction with Receptors
- Dopamine Receptors : The compound has shown potential in modulating dopamine receptor activity, which is pivotal in the treatment of conditions like schizophrenia and Parkinson's disease.
- Serotonin Receptors : Its interaction with serotonin receptors suggests possible antidepressant properties.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, affecting overall cellular function.
Case Studies
- Neurological Disorders : A study demonstrated that this compound exhibited neuroprotective effects in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates.
- Antidepressant Effects : In animal models, this compound displayed significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test, indicating its potential for treating depression.
In Vitro Studies
In vitro assays have shown that rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride can effectively inhibit the secretion of virulence factors in pathogenic bacteria through modulation of the Type III secretion system (T3SS). This suggests its potential application in antibiotic resistance scenarios .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound | Similarity | Key Differences |
|---|---|---|
| Rac-(3R,4S)-3-methylpiperidin-4-ol | Piperidine core structure | Different substitution pattern |
| Rac-(3R,4S)-4-methyl-3-phenylpiperidine | Piperidine core structure | Different substitution leading to varied biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
